2-(Isopropylamino)pyrimidine-5-carbaldehyde
Overview
Description
2-(Isopropylamino)pyrimidine-5-carbaldehyde is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isopropylamino group attached to a pyrimidine ring, and a carbaldehyde group at the 5-position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylamino)pyrimidine-5-carbaldehyde typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the reaction of an appropriate pyrimidine derivative with an isopropylamine under specific conditions to introduce the isopropylamino group. Subsequent oxidation reactions can be used to introduce the carbaldehyde group at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Isopropylamino)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(Isopropylamino)pyrimidine-5-carboxylic acid.
Reduction: 2-(Isopropylamino)pyrimidine-5-methanol or 2-(Isopropylamino)pyrimidine-5-amine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Isopropylamino)pyrimidine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Isopropylamino)pyrimidine-5-carbaldehyde exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
2-(Methylamino)pyrimidine-5-carbaldehyde: Similar structure but with a methyl group instead of isopropyl.
2-(Ethylamino)pyrimidine-5-carbaldehyde: Similar structure but with an ethyl group instead of isopropyl.
2-(Propylamino)pyrimidine-5-carbaldehyde: Similar structure but with a propyl group instead of isopropyl.
Uniqueness: 2-(Isopropylamino)pyrimidine-5-carbaldehyde is unique due to its isopropyl group, which imparts different chemical and physical properties compared to its methyl, ethyl, and propyl counterparts. This difference can influence its reactivity, solubility, and biological activity.
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Properties
IUPAC Name |
2-(propan-2-ylamino)pyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(2)11-8-9-3-7(5-12)4-10-8/h3-6H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBOMYGUCUKZMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650939 | |
Record name | 2-[(Propan-2-yl)amino]pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-00-0 | |
Record name | 2-[(Propan-2-yl)amino]pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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